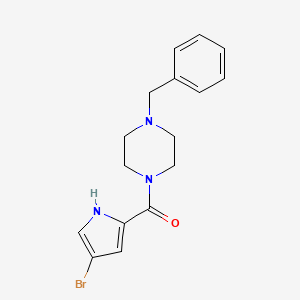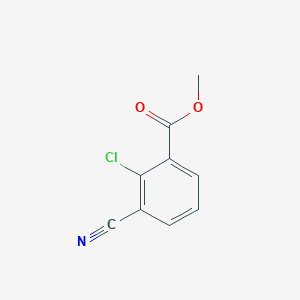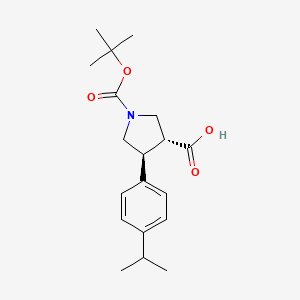![molecular formula C9H8ClNO3 B14916958 Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B14916958.png)
Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate is a heterocyclic compound with a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with specific reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to accelerate the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For instance, the use of formaldehyde and piperazine in tetrahydrofuran (THF) solution can lead to the formation of imides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with mercaptans can yield sulfanyl derivatives .
Scientific Research Applications
Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
6-Methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one: This compound has a sulfur atom in place of the chlorine atom.
Pyrrolo[3,4-c]pyridine-1,3-dione derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Uniqueness
Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-13-9(12)7-2-5-3-14-4-6(5)8(10)11-7/h2H,3-4H2,1H3 |
InChI Key |
IZCPWQJPHPJJNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2COCC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl (2E)-3-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]but-2-enoate](/img/structure/B14916918.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B14916920.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14916932.png)
![2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one](/img/structure/B14916941.png)


